4-(Benzyloxy)-3,5-diiodobenzaldehyde

Description

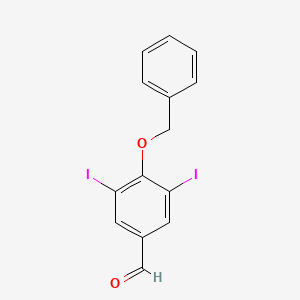

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDJSLESUFLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3,5-diiodobenzaldehyde, a specialized aromatic aldehyde. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications as a versatile chemical intermediate.

It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not readily found in major chemical databases. This suggests the compound is either a novel entity or a less-common research chemical. The information herein is synthesized from established chemical principles and data on structurally related molecules.

Physicochemical and Structural Properties

4-(Benzyloxy)-3,5-diiodobenzaldehyde is a derivative of benzaldehyde characterized by a benzyloxy group at the C4 position and two iodine atoms at the C3 and C5 positions of the aromatic ring. These structural features, particularly the heavy iodine atoms and the bulky benzyloxy group, are expected to confer distinct properties regarding reactivity, solubility, and biological activity.

Core Data Summary

The fundamental properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde are summarized in the table below. The molecular weight has been calculated from its molecular formula.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀I₂O₂ | (Calculated) |

| Molecular Weight | 464.04 g/mol | (Calculated) |

| IUPAC Name | 4-(Benzyloxy)-3,5-diiodobenzaldehyde | - |

| Appearance (Predicted) | White to pale yellow solid | Inferred from similar compounds[1] |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; Insoluble in water. | Inferred from similar compounds[1] |

Chemical Structure

The two-dimensional structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is depicted below, illustrating the spatial arrangement of its functional groups.

Caption: 2D Structure of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.

Proposed Synthesis Protocol

The most logical and efficient synthetic route to 4-(Benzyloxy)-3,5-diiodobenzaldehyde is via the benzylation of its precursor, 4-hydroxy-3,5-diiodobenzaldehyde[1]. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3]

Rationale for Synthetic Approach

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to attack an organohalide.[2][3] This method is chosen for several reasons:

-

High-Yielding: The reaction is generally efficient and provides good yields.

-

Commercially Available Starting Materials: The key precursors, 4-hydroxy-3,5-diiodobenzaldehyde (CAS 1948-40-9) and benzyl bromide, are commercially available.[1]

-

Mild Conditions: The reaction can be performed under relatively mild conditions, which helps to prevent side reactions or degradation of the aldehyde functional group.

A non-hygroscopic base like potassium carbonate (K₂CO₃) is preferred for its ease of handling and effectiveness in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction as it can solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Step-by-Step Experimental Protocol

Materials:

-

4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to dissolve the solids. The volume should be sufficient to create a stirrable mixture (e.g., ~0.1 M concentration of the starting aldehyde).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-(Benzyloxy)-3,5-diiodobenzaldehyde.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis.

Caption: Workflow for the Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde.

Potential Applications in Research and Development

The unique structural features of 4-(Benzyloxy)-3,5-diiodobenzaldehyde make it a promising intermediate for various applications, particularly in medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibacterial, anti-inflammatory, and cardiovascular drugs.[5] The aldehyde group is highly versatile and can participate in a wide range of chemical transformations to build more complex molecular architectures.[6]

The di-iodo-substitution pattern is of particular interest. Halogen atoms, especially iodine, can serve as "hot spots" for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. This allows for the introduction of diverse substituents at the 3 and 5 positions, enabling the rapid generation of compound libraries for drug discovery screening. For example, the iodine atoms on 4-(Benzyloxy)-3,5-diiodobenzaldehyde could be replaced with aryl, alkyl, or alkynyl groups to explore structure-activity relationships (SAR) for a given biological target.

Precursor for Bioactive Molecules

The 3,5-di-iodinated phenolic motif is a core structure in thyroid hormones (T3 and T4). While the benzyloxy group would need to be cleaved, this compound could serve as a valuable precursor for synthesizing thyroid hormone analogs or other molecules that interact with nuclear hormone receptors.

Furthermore, substituted benzaldehydes are known to be precursors for various heterocyclic compounds with demonstrated biological activities, such as Schiff bases, pyrazoles, and chalcones.[7] The reaction of 4-(Benzyloxy)-3,5-diiodobenzaldehyde with amines, hydrazines, or acetophenones could yield novel compounds for evaluation as therapeutic agents.

Application in Cross-Coupling Reactions

The presence of two iodine atoms makes this molecule an excellent substrate for sequential or dual cross-coupling reactions. This allows for the controlled, stepwise construction of complex, unsymmetrical molecules that would be difficult to synthesize otherwise.

The diagram below illustrates a potential synthetic application where 4-(Benzyloxy)-3,5-diiodobenzaldehyde is used as a scaffold in a sequential Suzuki cross-coupling reaction.

Caption: Potential use in sequential cross-coupling reactions.

Conclusion

4-(Benzyloxy)-3,5-diiodobenzaldehyde is a structurally rich molecule with significant potential as a versatile intermediate in organic synthesis. While not a commonly cataloged chemical, its synthesis from readily available precursors is straightforward via the Williamson ether synthesis. The combination of a reactive aldehyde, a stable benzyloxy protecting group, and two iodine atoms suitable for cross-coupling reactions makes it a valuable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel drugs and materials.

References

-

Hoffman Fine Chemicals. CAS RN 74994-62-0 | 4-(Benzyloxy)-3-iodobenzaldehyde. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Royal Society of Chemistry. Supporting Information For - Rsc.org. [Link]

-

Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. [Link]

-

Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

-

Jurnal Kimia Sains dan Aplikasi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Plourde, G. L. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 684-691. [Link]

-

ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

ResearchGate. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

-

Stenutz. 4-benzyloxybenzaldehyde. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. What are six applications for benzaldehyde. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. [Link]

-

Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

-

Blog. What are the uses of benzaldehyde in the pharmaceutical industry?. [Link]

-

Sparrow Chemical. Benzaldehyde Series. [Link]

Sources

- 1. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE | 1948-40-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde | 426231-13-2 | Benchchem [benchchem.com]

Solubility Profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde: A Technical Guide

Topic: Solubility of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 29637-62-3) is a sterically congested, lipophilic aromatic aldehyde often utilized as a key intermediate in the synthesis of thyromimetics and radiopaque imaging agents. Its solubility behavior is governed by the interplay between the hydrophobic benzyl ether moiety, the polarizable iodine substituents, and the reactive aldehyde core.

This guide provides a comprehensive analysis of its solubility landscape, distinguishing between thermodynamic solvents (for storage/reactions) and kinetic solvents (for recrystallization/purification). Researchers will find actionable protocols for solubility determination and solvent selection strategies grounded in structural activity relationships (SAR).

Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must first understand the molecular architecture.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (~464 g/mol ) implies slower dissolution kinetics than simple benzaldehydes. | |

| LogP (Predicted) | ~4.5 - 5.2 | Highly lipophilic. Insoluble in water; high affinity for non-polar and halogenated solvents. |

| H-Bond Donors | 0 | Lacks ability to donate H-bonds, reducing solubility in protic solvents like cold water or alcohols. |

| H-Bond Acceptors | 2 (Aldehyde, Ether) | Allows interaction with polar aprotic solvents (DMSO, DMF). |

| Iodine Substituents | 3,5-positions | Large Van der Waals radii induce "molecular stacking," often requiring thermal energy (heat) to disrupt crystal lattice forces. |

Solubility Landscape

The following classification is derived from empirical data of structural analogs (e.g., 3,5-diiodo-4-hydroxybenzaldehyde) and standard solubility parameters.

A. High Solubility Solvents (Reaction Media)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running homogeneous reactions (e.g., Knoevenagel condensations, oxidations).

-

DMSO (Dimethyl Sulfoxide): Excellent solvating power due to high dielectric constant and ability to interact with the iodine atoms. Caution: Hygroscopic.

-

DMF (Dimethylformamide): Similar to DMSO; ideal for nucleophilic substitutions.

-

THF (Tetrahydrofuran): Good solubility; useful for reactions requiring lower boiling points than DMSO/DMF.

-

DCM (Dichloromethane): Excellent solubility due to "like-dissolves-like" interactions with the halogenated core. Primary choice for liquid-liquid extraction.

B. Temperature-Dependent Solvents (Recrystallization)

These solvents exhibit low solubility at room temperature (RT) but high solubility at boiling points, making them ideal for purification.

-

Ethanol/Methanol: The compound is sparingly soluble at RT but dissolves readily at reflux. The benzyl group disrupts the crystal lattice enough to allow dissolution in hot alcohols, unlike the free phenol precursor.

-

Acetonitrile: Sharp solubility curve; good for obtaining high-purity crystals.

-

Toluene: Effective for removing non-polar impurities; often used in binary solvent systems (e.g., Toluene/Hexane).

C. Anti-Solvents (Precipitation)

Used to crash the compound out of solution.

-

Water: Strictly insoluble. Used to quench reactions in DMSO/DMF/Ethanol, forcing precipitation.

-

Hexanes/Pentane: Low solubility. Used to wash crystals to remove residual non-polar impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (SOP)

Use this protocol to establish precise solubility limits for your specific batch/purity.

Objective: Determine the saturation concentration (

-

Preparation: Weigh approx. 100 mg of 4-(Benzyloxy)-3,5-diiodobenzaldehyde into a 4 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.

-

Equilibration:

-

Place in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.

-

Visual Check: If solid dissolves completely, add more solid until a precipitate persists.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vial.

-

Quantification:

-

Method A (Rapid): Evaporate solvent under nitrogen stream, then vacuum dry. Weigh the residue.

-

Method B (Precise): Dilute filtrate and quantify via HPLC-UV (254 nm) against a standard curve.

-

Protocol B: Purification via Recrystallization

Recommended Solvent System: Ethanol or Ethanol/Water (9:1)

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (80°C) with stirring.

-

Clarification: If particulates remain, hot filter through a glass frit.

-

Nucleation: Allow the clear yellow solution to cool slowly to RT. Do not ice bath immediately (prevents oiling out).

-

Crystallization: Once crystals appear, cool to 0-4°C for 2 hours to maximize yield.

-

Isolation: Filter vacuum. Wash cake with cold Hexane (removes benzyl bromide residues) or cold Ethanol.

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for determining solubility limits, ensuring data integrity.

Caption: Step-by-step workflow for establishing thermodynamic solubility limits (SOP).

Figure 2: Solvent Selection Decision Tree

A logical guide for choosing the correct solvent based on the intended application (Reaction vs. Purification).

Caption: Decision tree for selecting solvents based on thermodynamic requirements (Reaction) vs. kinetic control (Recrystallization).

Safety & Handling (E-E-A-T)

-

Halogenated Waste: Solutions containing this compound (especially in DCM) must be disposed of as halogenated organic waste due to the iodine content.

-

DMSO Permeability: When using DMSO, wear nitrile gloves (double-gloving recommended). DMSO enhances skin permeability, potentially carrying the iodinated compound into the bloodstream.

-

Light Sensitivity: Iodinated aromatics can liberate free iodine (

) upon prolonged light exposure, turning solutions yellow/brown. Store stock solutions in amber vials.

References

-

National Center for Biotechnology Information (NCBI). (2009). Synthesis and Crystal Structure of 4-(Benzyloxy)benzaldehyde Derivatives. PMC. Retrieved from [Link]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(Benzyloxy)-3,5-diiodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

No specific, verified Safety Data Sheet (SDS) for 4-(Benzyloxy)-3,5-diiodobenzaldehyde is readily available in public databases. This guide has been meticulously compiled by synthesizing data from SDSs of structurally analogous compounds and relevant chemical literature. The objective is to provide a comprehensive understanding of the probable hazards and to recommend best practices for its handling, use, and disposal. The information herein should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Chemical Identity and Properties

4-(Benzyloxy)-3,5-diiodobenzaldehyde is a substituted aromatic aldehyde. Its structure comprises a central benzaldehyde ring, a benzyloxy group at the 4-position, and two iodine atoms at the 3 and 5 positions. This unique combination of functional groups suggests its utility as a precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-3,5-diiodobenzaldehyde and Related Compounds

| Property | 4-(Benzyloxy)-3,5-diiodobenzaldehyde | 4-(Benzyloxy)benzaldehyde | 4-(Benzyloxy)-3,5-dichlorobenzaldehyde |

| CAS Number | 591210-34-3 | 4397-53-9[1][2] | 289662-11-9[3] |

| Molecular Formula | C14H10I2O2 | C14H12O2[2] | C14H10Cl2O2 |

| Molecular Weight | 464.04 g/mol | 212.24 g/mol [1][2] | Not specified |

| Appearance | Not specified | Creamish to yellow crystalline powder[4] | Not specified |

| Boiling Point | 505.9 ± 50.0 °C (Predicted) | 197-199 °C (11 mmHg)[2][4] | 368-375 °C (Predicted)[3] |

| Melting Point | Not specified | 71-74 °C[1][2][4] | 110 °C (Predicted)[3] |

| Density | 2.018 ± 0.06 g/cm3 (Predicted) | Not specified | 1.36 g/cm3 (Predicted)[3] |

| Water Solubility | Not specified | Insoluble[4] | 7.57e-6 g/L (Predicted)[3] |

Hazard Identification and Risk Assessment Logic

The hazard profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde can be inferred by examining its constituent functional groups and by analogy to related compounds. The aldehyde group can be irritating to the skin, eyes, and respiratory tract. The di-iodinated phenyl ring may present additional toxicological concerns.

Inferred Hazard Profile

Based on the GHS classifications of structurally similar compounds, 4-(Benzyloxy)-3,5-diiodobenzaldehyde should be handled as a substance that is:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Table 2: GHS Hazard Classifications of Structurally Related Aldehydes

| Compound | GHS Pictogram(s) | Hazard Statements |

| 4-Hydroxy-3,5-diiodobenzaldehyde[5] | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 4-Benzyloxy-3,5-dibromobenzaldehyde[6] | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 3,5-Dibenzyloxybenzaldehyde[7] | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 4-Benzyloxy-3,5-dimethoxybenzaldehyde | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |

Risk Assessment Workflow

The following diagram illustrates the logical process for inferring the safety profile of the target compound.

Caption: Risk assessment logic for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.

Recommended Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, use a NIOSH-approved N95 (US) or equivalent respirator.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material or preparing solutions.[6][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or aerosols.[2][9] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8][10]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][8][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and ensure adequate ventilation.[8]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8][11] Avoid generating dust. Do not let the chemical enter drains.[12]

Synthesis and Experimental Workflows

4-(Benzyloxy)-3,5-diiodobenzaldehyde is a useful intermediate in organic synthesis. A plausible synthetic route involves the benzylation of a di-iodinated hydroxybenzaldehyde precursor.

Illustrative Synthesis Workflow

The following diagram outlines a general, two-step procedure for the synthesis of the title compound, starting from 4-hydroxybenzaldehyde.

Caption: General synthesis workflow for 4-(Benzyloxy)-3,5-diiodobenzaldehyde.

Experimental Protocol: Synthesis of a Related Compound, 4-(Benzyloxy)-3-iodobenzaldehyde

The following protocol for a related mono-iodinated compound can be adapted.[13]

-

Reaction Setup: In a Schlenk tube, combine the starting arylaldehyde (1 mmol), PIDA (1.5 mmol), I2 (1 mmol), and DCM (2 mL).

-

Reaction Conditions: Stir the mixture for 3 hours at 60 °C under a nitrogen atmosphere.

-

Workup and Purification: After the reaction is complete, purify the product by column chromatography.

Note: This is an illustrative protocol and should be optimized for the specific synthesis of the di-iodinated target compound.

Applications in Research and Drug Development

Substituted benzaldehydes are versatile building blocks in medicinal chemistry.[14] The structural motifs present in 4-(Benzyloxy)-3,5-diiodobenzaldehyde suggest its potential use in several areas:

-

Thyroid Hormone Analogs: The di-iodinated phenolic structure is reminiscent of thyroid hormones. This compound could serve as a precursor for novel thyromimetics.

-

Antimicrobial and Anticancer Agents: The aldehyde functional group can be readily converted into other functionalities, such as Schiff bases or chalcones, which have been investigated for their antimicrobial and anticancer properties.[14]

-

Intermediates in Complex Syntheses: This compound can be a key intermediate in the synthesis of complex natural products or other biologically active molecules.[15][16][17][18]

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[19] Do not dispose of down the drain.[19] Arrange for disposal through a licensed hazardous waste disposal company.[8][11]

References

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

MCE. (n.d.). 4-benzyloxy-3,5-diiodo-benzaldehyde. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 74994-62-0 | 4-(Benzyloxy)-3-iodobenzaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxybenzaldehyde. Retrieved from [Link]

-

Environmental Protection Agency. (2025). 4-(benzyloxy)-3,5-dichlorobenzaldehyde Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (2026). 3-(Benzyloxy)-4-iodobenzaldehyde. Retrieved from [Link]

-

SciTz. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

-

Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibenzyloxybenzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxy-3-iodo-5-methoxybenzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

GSRS. (n.d.). 4-HYDROXY-3,5-DIIODOBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. Retrieved from [Link]

-

V & V Pharma Industries. (n.d.). 3,4-Dibenzyloxy Benzaldehyde Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Benzaldehyde, 3,4-dibenzyloxy-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)benzaldehyde 97 4397-53-9 [sigmaaldrich.com]

- 2. 4-Benzyloxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 5. 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. technopharmchem.com [technopharmchem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3,4-Dibenzyloxy Benzaldehyde Manufacturer, Supplier, and Exporter in India [vandvpharma.com]

- 18. Benzaldehyde, 3,4-dibenzyloxy- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Strategic Divergence in Aryl Halide Functionalization: A Technical Guide on 4-Hydroxy-3,5-diiodobenzaldehyde vs. its Benzyloxy Derivative

Chemical Topology & Mechanistic Causality

In the development of complex pharmaceuticals—particularly thyromimetics and targeted endocrine modulators—the functionalization of highly substituted aromatic rings is a critical bottleneck. 4-Hydroxy-3,5-diiodobenzaldehyde (CAS 1948-40-9) is a foundational building block in these efforts, characterized by an aromatic structure featuring an aldehyde group, a phenolic hydroxyl group, and two electrophilic iodine substituents at the 3 and 5 positions[1]. While the hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding[1], it presents a severe liability during transition-metal-catalyzed cross-coupling reactions.

To understand the causality behind experimental failures with the unprotected compound, we must examine its electronic topology. The two bulky iodine atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the para-hydroxyl group (making it more acidic than a standard phenol). Under the basic conditions required for reactions like Suzuki-Miyaura or Sonogashira couplings (e.g., using

This phenoxide anion is highly problematic for two reasons:

-

Catalyst Deactivation: The negatively charged oxygen donates electron density into the aromatic ring via resonance. This electron flood neutralizes the electrophilicity of the C-I bonds, making the crucial oxidative addition step by the Palladium(0) catalyst kinetically unfavorable.

-

Side Reactions: The anionic intermediate can coordinate directly to the palladium center (catalyst poisoning) or cause the starting material to precipitate out of organic solvents.

The strategic solution is the utilization of its protected derivative, 4-(benzyloxy)-3,5-diiodobenzaldehyde (CAS 591210-34-3)[2]. By masking the hydroxyl group as a benzyl ether, the acidity is neutralized. The ether oxygen is only mildly electron-donating, preserving the electrophilicity of the aryl iodines and ensuring high yields in downstream functionalization.

Physicochemical Profiles

Understanding the quantitative differences between the free phenol and its benzyloxy derivative is essential for reaction design, particularly regarding stoichiometry, solvent selection, and purification strategies.

| Property | 4-Hydroxy-3,5-diiodobenzaldehyde | 4-Benzyloxy-3,5-diiodobenzaldehyde |

| CAS Number | 1948-40-9 | 591210-34-3[2] |

| Molecular Formula | ||

| Molecular Weight | 373.91 g/mol [3] | 464.04 g/mol |

| H-Bond Donors | 1 (Free Phenol) | 0 (Protected Ether) |

| Electronic State (Basic pH) | Anionic (Phenoxide) | Neutral |

| Cross-Coupling Viability | Poor (Deactivates Pd catalyst) | Excellent (Maintains C-I reactivity) |

Divergent Reactivity & Synthetic Pathways

The decision to protect the hydroxyl group fundamentally alters the synthetic trajectory of the molecule. The diagram below illustrates the divergent pathways and highlights why benzyl protection is a mandatory step before attempting palladium-catalyzed transformations.

Fig 1: Divergent reactivity pathways demonstrating the necessity of benzyl protection.

Experimental Workflows: Protection and Validation

As an Application Scientist, I mandate that every synthetic protocol operates as a self-validating system . The following methodology details the conversion of 4-hydroxy-3,5-diiodobenzaldehyde to its benzyloxy derivative, embedding analytical checkpoints to guarantee structural integrity before proceeding to high-value cross-coupling steps.

Protocol: Synthesis of 4-Benzyloxy-3,5-diiodobenzaldehyde

Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic for the

Step-by-Step Methodology:

-

Reactant Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-3,5-diiodobenzaldehyde (1.0 equiv). Dissolve the solid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

-

Base Activation: Add anhydrous Potassium Carbonate (

, 1.5 equiv). The solution will immediately shift to a deep yellow/orange hue, visually validating the formation of the phenoxide anion. Stir for 15 minutes at room temperature. -

Electrophilic Trapping: Dropwise add Benzyl Bromide (1.2 equiv). Elevate the reaction temperature to 60°C and stir for 4 hours.

-

In-Process Monitoring (TLC): Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The highly polar starting material (

) will be consumed, replaced by a less polar product spot ( -

Workup & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure. -

Self-Validating Analytical Check:

-

LC-MS: Confirm the mass shift from

373[3] to -

NMR (

-

Fig 2: Self-validating experimental workflow for synthesizing 4-benzyloxy-3,5-diiodobenzaldehyde.

Conclusion

The transition from 4-hydroxy-3,5-diiodobenzaldehyde to its benzyloxy derivative is not merely a routine protection step; it is a strategic necessity governed by electronic causality. By masking the acidic phenol, researchers prevent the formation of the electron-donating phenoxide anion, thereby preserving the electrophilicity of the aryl iodines. This orthogonal protection strategy unlocks the ability to perform advanced, high-yield transition-metal catalysis, paving the way for the synthesis of complex thyromimetic drugs and advanced agrochemicals.

References

-

4-HYDROXY-3,5-DIIODOBENZALDEHYDE - gsrs Source: ncats.io URL:[Link]

-

N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde - AccelaChem Source: accelachem.com URL:[Link]

Sources

The Orthogonal Scaffold: A Guide to Diiodo-Functionalized Benzaldehydes

Topic: Reactivity of Diiodo-Functionalized Benzaldehydes in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Drug Discovery Chemists

Executive Summary: The "Lego" Block of Aryl Synthesis

Diiodo-functionalized benzaldehydes represent a privileged class of electrophiles in modern organic synthesis. Their utility stems from the orthogonality of their reactive sites: an electrophilic carbonyl handle and two nucleophilic-susceptible iodide sites.

For the medicinal chemist, these scaffolds are not merely reagents; they are decision trees. The ability to selectively functionalize one iodine over the other (site-selectivity) or to utilize the aldehyde as a "transient" directing group allows for the rapid construction of complex heterocycles (isoquinolines, indoles) and functional materials (MOFs, OLEDs) from a single core.

This guide dissects the reactivity patterns of two primary isomer classes:

-

Symmetrical Systems (e.g., 3,5-diiodo): Governed by statistical mechanics and stoichiometry.

-

Unsymmetrical Systems (e.g., 2,5-diiodo): Governed by the interplay of steric hindrance and electronic activation.

Synthesis & Accessibility

Before exploring reactivity, one must secure the scaffold. While commercial sources exist, high-purity synthesis often requires specific methodologies to avoid over-iodination.

The Metal-Iodine Exchange (MIE) Route (Recommended)

For regiodefined access to 2,6- or 2,5-diiodobenzaldehydes, direct iodination of benzaldehyde is often poor due to deactivation. The superior method involves Metal-Iodine Exchange of triiodobenzenes.[1][2]

-

Mechanism: Kinetic control using

-PrMgCl at low temperature (-78 °C) preferentially exchanges the most sterically accessible iodine (or the one flanked by directing groups), followed by quenching with DMF or ethyl formate. -

Key Advantage: Eliminates isomer mixtures common in electrophilic aromatic substitution.

Chemo- and Regioselectivity: The Core Challenge

The defining challenge of working with diiodo-benzaldehydes is controlling which iodine reacts during metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

Divergent Reactivity Logic

The diagram below illustrates the decision matrix for functionalizing these scaffolds.

Figure 1: Divergent reactivity pathways available for diiodo-benzaldehyde scaffolds.

The 2,5-Diiodo Paradox (Sterics vs. Electronics)

In 2,5-diiodobenzaldehyde, the two iodines are chemically distinct.

-

C2-Iodine: Sterically hindered by the adjacent aldehyde but electronically activated (the aldehyde is an Electron Withdrawing Group, making the C-I bond more susceptible to oxidative addition via the ortho-effect).

-

C5-Iodine: Sterically unencumbered but electronically "normal" (meta to the aldehyde).

Expert Insight:

-

To target C5 (Steric Control): Use bulky phosphine ligands (e.g., SPhos, XPhos). The bulk prevents the Pd-complex from accessing the crowded C2 position.

-

To target C2 (Electronic/Coordination Control): Use smaller ligands (e.g., PPh3) or ligand-free conditions where the aldehyde oxygen can weakly coordinate to Palladium, directing insertion to the C2-I bond.

Synthetic Applications: Heterocycle Construction

Isoquinoline Synthesis via Sonogashira Cascade

A powerful application of ortho-iodobenzaldehydes is the one-pot synthesis of isoquinolines.

-

Imine Formation: Condensation with tert-butyl amine.

-

Sonogashira Coupling: Coupling of the iodide with a terminal alkyne.

-

Cyclization: The alkyne is activated by the metal (Cu or Pd), and the imine nitrogen attacks the alkyne (6-endo-dig) to form the isoquinoline core.

Transient Directing Groups (TDG)

Recent advances allow the aldehyde itself to act as a directing group. By adding a catalytic amount of an amine (e.g., glycine or anthranilic acid), a transient imine forms, directs C-H activation at the ortho position, and then hydrolyzes back to the aldehyde. This allows for functionalization between the iodines or at the remaining open ortho site.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (Targeting C5 in 2,5-Diiodo)

Objective: Selectively couple an aryl boronic acid to the less hindered C5 position.

Reagents:

-

2,5-Diiodobenzaldehyde (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%) - Critical for steric selection

-

K₃PO₄ (2.0 equiv)

-

Toluene/Water (10:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the aldehyde, boronic acid, base, and Pd/Ligand. Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal to selectivity.

-

Solvation: Add degassed Toluene/Water.

-

Reaction: Heat to 80 °C. Monitor via TLC or LCMS every 30 minutes.

-

Self-Validation Check: The C5-product usually retains the characteristic aldehyde proton shift (~10.2 ppm). If C2 reacts, the aldehyde proton often shifts upfield or splits due to the new neighboring ring current.

-

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Data Summary: Ligand Effects on Selectivity

| Ligand | Primary Site | Yield (Mono) | Selectivity (C5:C2) | Mechanism |

| SPhos | C5 | 88% | >20:1 | Steric exclusion of C2 |

| PPh3 | Mixed | 65% | 1.5:1 | Competing effects |

| dppf | C2 | 72% | 1:10 | Chelation/Electronic |

Protocol B: Modular Isoquinoline Synthesis

Objective: Convert 2-iodobenzaldehyde derivatives into 3-substituted isoquinolines.

Reagents:

-

2-Iodobenzaldehyde derivative (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

tert-Butylamine (1.5 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)[3]

-

Et₃N (3.0 equiv)

Workflow:

-

Imine Formation: Stir aldehyde and t-BuNH₂ in DMF at RT for 2 hours. Confirm imine formation by TLC (disappearance of aldehyde spot).

-

Coupling/Cyclization: Add Pd-catalyst, CuI, Alkyne, and Base directly to the same pot.

-

Heat: Raise temperature to 100 °C for 12 hours.

-

Hydrolysis/Workup: The t-butyl group is cleaved under the thermal conditions or during acidic workup, aromatizing the system to the isoquinoline.

Mechanistic Visualization: Selectivity Logic

The following diagram details the mechanistic divergence in unsymmetrical diiodo-benzaldehydes.

Figure 2: Mechanistic factors driving regioselectivity in 2,5-diiodobenzaldehyde cross-coupling.

References

-

Metal-Iodine Exchange Synthesis: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

Site-Selective Cross-Coupling Principles: Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis, 352(17), 2909-2910. [Link]

-

Transient Directing Groups: Zhang, F.-L., et al. (2017).[4] Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 897–900. [Link]

-

Isoquinoline Synthesis via Sonogashira: Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 63(16), 5306–5307. [Link]

-

MOF Linker Applications: Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [Link]

Sources

Technical Guide: Photostability Profile of 4-(Benzyloxy)-3,5-diiodobenzaldehyde

[1]

Executive Summary

4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: N/A for specific ether; related to 3,5-diiodo-4-hydroxybenzaldehyde CAS 1948-40-9) is classified as a highly photosensitive Class II/III intermediate .[1] Its chemical architecture contains two primary "photolabile triggers": the carbon-iodine (C-I) bonds and the aldehyde moiety.[1]

Upon exposure to UV-A/B or high-intensity visible light, the compound undergoes rapid degradation driven primarily by homolytic deiodination, resulting in the release of iodine radicals and the formation of des-iodo impurities.[1] Secondary pathways include aldehyde auto-oxidation to the corresponding benzoic acid.[1] Strict exclusion of light (amber glassware, foil wrapping, low-actinic environments) is mandatory during synthesis, purification, and storage to prevent assay loss and discoloration (yellowing/browning).

Structural Vulnerability Analysis

To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores:

| Functional Group | Stability Risk | Mechanism of Action |

| Aryl Iodide (C-I) | CRITICAL | Homolytic Cleavage: The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl.[1] UV absorption promotes an electron to an antibonding orbital ( |

| Aldehyde (-CHO) | HIGH | Photo-oxidation: Susceptible to radical abstraction of the formyl hydrogen, leading to auto-oxidation into carboxylic acid.[1] |

| Benzyl Ether | MODERATE | C-O Cleavage: Generally stable but can undergo photo-induced deprotection or oxidation at the benzylic position under prolonged high-energy exposure.[1] |

Photochemical Degradation Pathways[1][2]

The degradation of 4-(Benzyloxy)-3,5-diiodobenzaldehyde is not a single event but a cascade.[1] The primary driver is the "Heavy Atom Effect" of iodine, which facilitates intersystem crossing to excited triplet states, enhancing radical formation.[1]

Mechanistic Flow[1]

-

Initiation: Absorption of a photon (

) excites the molecule.[1] -

Primary Event (Deiodination): The C-I bond breaks homolytically, generating an aryl radical and an iodine radical (

).[1] -

Propagation:

-

Secondary Event (Oxidation): The aldehyde group oxidizes to 4-(benzyloxy)-3,5-diiodobenzoic acid .[1]

Pathway Visualization

The following diagram maps the degradation cascade.

Figure 1: Photochemical degradation cascade showing the critical C-I cleavage and secondary oxidation pathways.

Experimental Assessment Protocol (ICH Q1B)

To validate the stability of this specific intermediate, a "forced degradation" study following ICH Q1B guidelines is required.[1] This protocol distinguishes between intrinsic photostability and formulation stability.[1]

Stability Testing Workflow

Reagents:

-

Active Sample: 4-(Benzyloxy)-3,5-diiodobenzaldehyde (solid and 1 mg/mL solution in Acetonitrile).[1]

-

Dark Control: Same preparation, wrapped in double-layer aluminum foil.

-

Actinometer: Quinine Hydrochloride (optional, for validating UV exposure).[1]

Light Source Requirements:

-

Option 1: Artificial Daylight Fluorescent Lamp (ISO 10977).[1][2]

-

Option 2: Cool White Fluorescent + Near UV Lamp (320–400 nm).[1][2]

-

Target Exposure: Minimum 1.2 million lux·hours (Vis) and 200 W[3][4]·h/m² (UV).[1][3]

Figure 2: Step-by-step workflow for ICH Q1B confirmatory photostability testing.

Analytical Method (HPLC)

Due to the hydrophobic nature of the benzyl and iodine groups, a Reverse Phase (RP-HPLC) method is recommended.[1]

Handling and Mitigation Strategies

Given the confirmed lability of the C-I bond, the following Standard Operating Procedures (SOPs) must be enforced:

Laboratory Handling

-

Amber Glassware: All solutions and solids must be stored in amber vials.[1] Clear glass is prohibited unless immediately wrapped in foil.[1]

-

Low-Actinic Light: Weighing and synthesis should ideally occur under yellow (sodium vapor) light or in a hood with UV-filtered sashes.[1]

-

Inert Atmosphere: Store under Nitrogen or Argon.[1] While light is the primary trigger, oxygen accelerates the secondary oxidation of the aldehyde.[1]

Storage Conditions

References

-

ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][3] Link

-

Grimm, J. B., et al. (2011).[1] Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. Discusses photostability of aryl iodides in synthesis. Chemical Science. Link

-

Klapötke, T. M., et al. (2010).[1] Organic Iodine Compounds: Stability and Reactivity. Journal of Organic Chemistry. (General reference for C-I bond energy and photolysis).

-

Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde. (Analogous compound stability data). Link

Isomeric Purity Standards for 4-(Benzyloxy)-3,5-diiodobenzaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS: 591210-34-3[1]

Executive Summary & Mechanistic Context

As a Senior Application Scientist overseeing the development of critical pharmaceutical intermediates, I frequently encounter the profound downstream consequences of upstream isomeric impurities. 4-(Benzyloxy)-3,5-diiodobenzaldehyde is a highly specialized, sterically hindered intermediate utilized extensively in the synthesis of thyroid hormone analogs, including thyroxine (T4) derivatives, triiodothyronine (T3) mimetics, and selective Thyroid Hormone Receptor beta (TRβ) agonists[2][3].

Because thyroid receptors are exquisitely sensitive to the halogenation patterns of their ligands, the isomeric purity of this precursor is non-negotiable. The presence of positional isomers (e.g., 2,5-diiodo artifacts) or incomplete iodination products (mono-iodo derivatives) will carry over into the final Active Pharmaceutical Ingredient (API), drastically altering its pharmacodynamics and potentially triggering off-target endocrine disruption[3]. This guide establishes a self-validating framework for synthesizing, isolating, and analytically certifying 4-(Benzyloxy)-3,5-diiodobenzaldehyde to >99.5% isomeric purity.

The Causality of Impurity Generation

To control impurities, we must first understand the causality behind their formation. The synthesis of our target compound relies on a two-step sequence: electrophilic aromatic iodination followed by nucleophilic

Phase 1: Iodination Dynamics

Traditional iodination of 4-hydroxybenzaldehyde using

-

The Causality: This system generates iodine monochloride (

) in situ. -

The Impurity Risk: While the hydroxyl group strongly directs to the 3 and 5 positions, the sheer steric bulk of iodine means the second iodination step is kinetically slower than the first. Premature quenching leaves 3-iodo-4-hydroxybenzaldehyde (mono-iodo impurity).

Phase 2: Steric Hindrance in Benzylation

The subsequent step involves protecting the phenolic hydroxyl group with a benzyl moiety.

-

The Causality: The two massive iodine atoms at the 3 and 5 positions create a severe steric "shield" around the 4-hydroxyl group. To force the benzylation, we cannot rely on weak bases. We must use a strong, non-nucleophilic base (

) in a polar aprotic solvent ( -

The Impurity Risk: Incomplete reaction due to this steric hindrance leaves unreacted 3,5-diiodo-4-hydroxybenzaldehyde, which is highly polar and can complicate downstream lipophilic couplings.

Fig 1: Synthetic divergence leading to mono-iodinated impurities.

Self-Validating Experimental Protocols

The following protocols are designed as a closed-loop system: the chemical synthesis is directly validated by orthogonal analytical techniques.

Protocol 1: Synthesis of the Analytical Standard

-

In Situ Iodination: Dissolve 4-hydroxybenzaldehyde (1.0 eq),

(1.0 eq), and -

Validation Check 1: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material confirms the generation of the intermediate. Quench with 10% aqueous sodium thiosulfate to neutralize unreacted iodine, precipitate with water, filter, and dry to yield 3,5-diiodo-4-hydroxybenzaldehyde.

-

Sterically Forced Benzylation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous

(2.5 eq) and stir for 30 minutes to form the phenoxide. Slowly add Benzyl Bromide (1.2 eq). Heat to 60°C for 4 hours. -

Isolation: Pour the mixture into ice water. The crude 4-(Benzyloxy)-3,5-diiodobenzaldehyde will precipitate as a heavy solid. Filter and recrystallize from hot Ethanol/Water (80:20) to strip away the more polar unbenzylated impurities.

Protocol 2: Chromatographic & Spectroscopic Purity Assessment

To guarantee trustworthiness, we do not rely solely on HPLC. We use

-

RP-HPLC Analysis: Prepare a 1 mg/mL sample in Acetonitrile. Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Run a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 20 minutes. Detect at 254 nm.

-

NMR Symmetry Verification: Dissolve 10 mg of the purified standard in

. Acquire a

Fig 2: Self-validating analytical workflow for isomeric purity.

Quantitative Data Presentation

The following tables synthesize the expected analytical outcomes for the target standard versus its common synthetic impurities.

Table 1: Chromatographic Parameters (RP-HPLC)

| Compound | Relative Retention Time (RRT) | UV Max (nm) | Mechanism of Separation |

| 4-(Benzyloxy)-3,5-diiodobenzaldehyde | 1.00 | 254 | Target compound (Highly lipophilic) |

| 4-(Benzyloxy)-3-iodobenzaldehyde | 0.85 | 254 | Missing one heavy iodine atom (Less lipophilic) |

| 3,5-Diiodo-4-hydroxybenzaldehyde | 0.60 | 260 | Unbenzylated phenol (Highly polar) |

| 4-Hydroxybenzaldehyde | 0.35 | 280 | Unreacted starting material (Most polar) |

Table 2: -NMR Chemical Shifts ( ) for Isomer Distinction

| Compound | Aldehyde Proton (CHO) | Aromatic Protons (Core Ring) | Benzylic Protons ( |

| 4-(Benzyloxy)-3,5-diiodobenzaldehyde | ~9.8 ppm (s, 1H) | ~8.3 ppm (s, 2H) [Symmetry Confirmed] | ~5.1 ppm (s, 2H) |

| 4-(Benzyloxy)-3-iodobenzaldehyde | ~9.8 ppm (s, 1H) | ~8.3 (d, 1H), ~7.8 (dd, 1H), ~7.0 (d, 1H) | ~5.2 ppm (s, 2H) |

Note: The collapse of the complex aromatic splitting pattern into a single singlet at ~8.3 ppm is the definitive proof of 3,5-diiodo isomeric purity.

References

-

Emmanuvel, L., Shukla, R. K., Sudalai, A., Gurunath, S., & Sivaram, S. (2006). NaIO4/KI/NaCl: A New Reagent System for Iodination of Activated Aromatics Through in situ Generation of Iodine Monochloride. Tetrahedron Letters, 47(28), 4793-4796. URL:[Link]

-

Accela ChemBio. Product Catalog: 4-(benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3). URL:[Link]

-

Haibach, H., & Endocrinology Editorial Board. (1969). Enzymic Pathway for Thyroxine Synthesis Through p-Hydroxy-3,5-diiodophenylpyruvic Acid. Endocrinology, 85(3), 542–551. URL:[Link]

-

Simon, E., et al. (2018). Biosensor discovery of thyroxine transport disrupting chemicals. ResearchGate. URL:[Link]

Sources

- 1. N/A,4-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

Applications of iodinated aromatic aldehydes in medicinal chemistry

The Strategic Role of Iodinated Aromatic Aldehydes in Medicinal Chemistry: From Halogen Bonding to Radiotheranostics

Executive Summary

In the landscape of medicinal chemistry, iodinated aromatic aldehydes—such as 2-iodobenzaldehyde and its derivatives—occupy a highly privileged chemical space. As a Senior Application Scientist, I frequently leverage these molecules not merely as passive structural motifs, but as highly reactive, bifunctional programmable hubs. Their utility spans three distinct pillars of drug development: (1) acting as potent halogen bond (XB) donors to enhance target affinity, (2) serving as orthogonal cross-coupling precursors for the synthesis of complex heterocycles, and (3) functioning as versatile radiolabeling synthons for theranostic applications. This technical guide deconstructs the causality behind their reactivity and provides field-proven, self-validating protocols for their application.

Pillar I: The Mechanistic Power of Halogen Bonding (XB)

Historically, halogens in drug design were viewed strictly as hydrophobic moieties or Lewis bases. However, the paradigm has shifted toward exploiting the σ-hole —a positively charged region on the distal axis of the carbon-halogen bond caused by the anisotropy of electron density[1].

Causality of Iodine's Superiority: Why is iodine the premier choice for halogen bonding? The strength of a halogen bond is directly proportional to the polarizability of the halogen atom. Iodine, being the largest stable halogen, possesses a highly diffuse electron cloud. When attached to an electron-withdrawing aromatic ring (such as a benzaldehyde core), the electron density is pulled away from the iodine, creating an intensely positive σ-hole[2]. This allows the iodine atom to act as a potent Lewis acid, forming highly directional (~180°) non-covalent interactions with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in protein backbones)[3].

Table 1: Comparative Halogen Bond Complex Formation Energies (R-X···O=C)

| Halogen Donor | Estimated Bond Energy (kJ/mol) | Polarizability | σ-Hole Intensity |

|---|---|---|---|

| Chlorine (Cl) | 5.4 – 7.5 | Low | Weak |

| Bromine (Br) | 9.0 – 12.1 | Moderate | Moderate |

| Iodine (I) | 14.2 – 17.6 | High | Strong |

Data derived from MP2/TZVPP level calculations of halobenzene contacts[1].

Figure 1: Mechanistic basis of halogen bonding driven by the iodine sigma-hole.

Pillar II: Bifunctional Scaffolds for Complex Heterocycle Synthesis

In synthetic medicinal chemistry, ortho-iodobenzaldehyde is an invaluable precursor for transition metal-catalyzed Domino and tandem reactions[4].

Causality of Orthogonal Reactivity: The power of o-iodobenzaldehyde lies in its dual, orthogonal reactivity. The carbon-iodine (C–I) bond is exceptionally weak, making it highly susceptible to oxidative addition by Palladium(0) catalysts[5]. Simultaneously, the adjacent aldehyde group provides an electrophilic carbon primed for nucleophilic attack (e.g., imine formation via amines). Because these reactive sites are adjacent (ortho), they facilitate rapid intramolecular cyclization following intermolecular coupling. This thermodynamic cascade drives the formation of privileged pharmacophores, such as quinazolinones, indenes, and indanones, in a single operational step[6].

Figure 2: Bifunctional reactivity of o-iodobenzaldehyde in Pd-catalyzed cyclizations.

Pillar III: Radiotheranostics and Bioconjugation

Iodinated aromatic aldehydes are critical in the development of radiopharmaceuticals for oncology and neurology[7]. By substituting stable iodine-127 with radioactive isotopes, these molecules become powerful tools for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.

Causality of Chemoselective Oxime Ligation: Direct electrophilic radioiodination of proteins often damages sensitive residues (like tyrosine) and requires harsh oxidants[7]. Instead, radioiodinated benzaldehydes can be conjugated to aminooxy-functionalized peptides via chemoselective oxime ligation[8]. The causality here relies on pH control: at pH 2.5–3.0, standard amine side chains (e.g., lysine) are fully protonated and unreactive. However, the aminooxy group benefits from the "alpha-effect" (repulsion between adjacent lone pairs), which raises its ground-state energy and maintains its nucleophilicity even at low pH. This ensures 100% regioselective conjugation without compromising the biological vector.

Table 2: Iodine Radioisotopes in Nuclear Medicine

| Isotope | Half-Life | Primary Emission | Clinical / Research Application |

|---|---|---|---|

| Iodine-123 | 13.2 h | Gamma (159 keV) | SPECT imaging, diagnostic dosimetry |

| Iodine-124 | 4.18 d | Positron (β+) | PET imaging, long-term tracking |

| Iodine-125 | 59.4 d | Auger electron | In vitro assays, targeted Auger therapy |

| Iodine-131 | 8.02 d | Beta (β-) / Gamma | Targeted radiotherapy, theranostics |

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Pd-Catalyzed Domino Cyclization of o-Iodobenzaldehyde

Objective: Synthesis of functionalized indenes/indanones via Morita-Baylis-Hillman (MBH) adducts.

-

Reagent Assembly: In an oven-dried Schlenk tube, combine o-iodobenzaldehyde (1.0 equiv), the desired MBH alcohol (1.2 equiv), Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (20 mol%), and Na₂CO₃ (2.0 equiv).

-

Solvent & Atmosphere: Add anhydrous Dioxane (0.2 M). Evacuate and backfill the tube with dry Nitrogen three times. Causality: Nitrogen prevents the premature oxidation of the Pd(0) active species, while the bulky P(o-Tol)₃ ligand accelerates reductive elimination.

-

Reaction Execution: Heat the mixture to 120 °C for 12 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 4:1).

-

Self-Validation & Isolation: Quench with water, extract with EtOAc, and concentrate. Validate the success of the cyclization via ¹H-NMR: the disappearance of the characteristic aldehyde proton peak (~9.8–10.2 ppm) and the emergence of the heterocyclic core signals confirm ring closure[6].

Protocol B: Chemoselective Radioiodination via Oxime Ligation

Objective: High-yield radiolabeling of targeting peptides using 4-[¹²⁵I]iodobenzaldehyde.

-

Vector Preparation: Synthesize the targeting peptide with an N-terminal aminooxyacetic acid (Aoa) modification via standard solid-phase peptide synthesis.

-

Conjugation: Dissolve the Aoa-peptide (0.5 mM) in a mixture of H₂O/MeOH (10:40 v/v). Adjust the pH to 2.5 using 0.1% TFA. Causality: The acidic pH protonates the aldehyde, increasing its electrophilicity, while strictly preventing off-target lysine conjugation.

-

Radiolabeling: Add 4-[¹²⁵I]iodobenzaldehyde. Heat the reaction to 60 °C for 15–30 minutes[8].

-

Self-Validation: Analyze the reaction mixture via Radio-RP-HPLC. The successful reaction is validated by the disappearance of the lipophilic 4-[¹²⁵I]iodobenzaldehyde peak and the appearance of a new, highly specific radioactive peak corresponding to the oxime-conjugated peptide. Confirm structural identity by running a cold (¹²⁷I) standard analyzed by ESI-MS.

References

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. National Institutes of Health (NIH).[Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link]

- CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.

-

A Potential Group of Halogen Bond Donors in a Rational Drug Design. National Institutes of Health (NIH).[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).[Link]

-

Radiohalogenated Compounds for Tumor Targeting : Synthesis and Radiolabeling. DiVA Portal.[Link]

-

Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease. Royal Society of Chemistry.[Link]

-

Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18 F-Labeled RGD and Octreotide Analogs. Journal of Nuclear Medicine.[Link]

-

Palladium Catalyzed Annulation of Morita‐Baylis‐Hillman Adducts: Synthesis of Indene and Indanone Derivatives. ResearchGate.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radiohalogenated Compounds for Tumor Targeting : Synthesis and Radiolabeling [diva-portal.org]

- 8. Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18F-Labeled RGD and Octreotide Analogs | Journal of Nuclear Medicine [jnm.snmjournals.org]

Methodological & Application

Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde from 4-hydroxy-3,5-diiodobenzaldehyde

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing 4-(benzyloxy)-3,5-diiodobenzaldehyde from 4-hydroxy-3,5-diiodobenzaldehyde . This transformation is a critical intermediate step in the synthesis of thyromimetics (e.g., thyroid hormone analogs like Levothyroxine and Eprotirome) and advanced polymer precursors.

The core challenge in this synthesis is the steric hindrance imposed by the two bulky iodine atoms at the ortho positions (3,5-positions) relative to the phenolic hydroxyl group. Standard Williamson ether synthesis conditions often result in sluggish kinetics or incomplete conversion. This guide presents a modified protocol using a polar aprotic solvent system and thermal activation to overcome the steric energy barrier while suppressing side reactions like Cannizzaro disproportionation.

Retrosynthetic & Mechanistic Analysis

The Challenge: The "Ortho-Iodo" Effect

In a standard

Reaction Scheme

The synthesis utilizes Potassium Carbonate (

Caption: Figure 1. Reaction scheme for the O-benzylation of 3,5-diiodo-4-hydroxybenzaldehyde.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Critical Attribute |

| 4-Hydroxy-3,5-diiodobenzaldehyde | 373.91 | 1.0 | Substrate | Dry, free of iodine |

| Benzyl Bromide | 171.04 | 1.2 - 1.5 | Electrophile | Lachrymator, fresh |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base | Anhydrous, finely ground |

| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous (<0.1% |

| Ethyl Acetate / Hexane | - | N/A | Workup | HPLC Grade |

Step-by-Step Methodology

Step 1: Phenoxide Formation (The "Activation" Phase)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon.[6] -

Dissolution: Charge the RBF with 4-hydroxy-3,5-diiodobenzaldehyde (10.0 g, 26.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Note: The solution will likely be yellow/orange.

-

-

Deprotonation: Add anhydrous

(7.4 g, 53.5 mmol, 2.0 equiv) in a single portion. -

Aging: Stir the suspension at room temperature for 30 minutes.

-

Why? This allows the base to deprotonate the acidic phenol before the electrophile is introduced, ensuring the nucleophile is ready. You may observe a color shift to a deeper red/orange, indicating phenoxide formation.

-

Step 2: Alkylation (The "Substitution" Phase)

-

Addition: Add Benzyl Bromide (4.8 mL, ~40 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.

-

Caution: Benzyl bromide is a potent lachrymator.[7] Work in a fume hood.

-

-

Thermal Initiation: Heat the reaction mixture to 60–70°C .

-

Critical Parameter: Do not exceed 90°C. Higher temperatures can degrade the aldehyde or cause benzyl bromide polymerization.

-

-

Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexane).

-

Endpoint: The starting material (

~0.[2]3) should disappear, and a new, less polar spot (

-

Step 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice-Cold Water (300 mL) with vigorous stirring.

-

Precipitation: The product is hydrophobic and will precipitate as an off-white to pale yellow solid. Stir for 15 minutes to break up clumps.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts (

, -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (Recrystallization) [8][9]

-

Dissolve the crude solid in a minimum amount of boiling Ethanol or Ethyl Acetate/Hexane (1:3) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the crystals.

-

Target Yield: 85–92%.

-

Appearance: White to pale cream needles.

-

Quality Control & Characterization

Expected Analytical Data

-

Melting Point: High melting solid (Expect >160°C; analogous mono-iodo is 164°C [1]).

-

1H NMR (400 MHz,

):- 9.85 ppm (s, 1H, -CH O)[8]

- 8.30 ppm (s, 2H, Ar-H ortho to CHO) – Key identifier of symmetry.

- 7.35–7.50 ppm (m, 5H, Ph -CH2-)

- 5.15 ppm (s, 2H, -O-CH 2-Ph) – Diagnostic benzylic peak.

Workflow Visualization

Caption: Figure 2.[10] Downstream processing workflow for isolation and purification.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance prevents attack.[3] | Upgrade Base: Switch from |

| Dark Product Color | Iodine liberation or oxidation. | Add a pinch of Sodium Thiosulfate ( |

| Sticky/Oily Product | Residual DMF. | DMF is hard to remove. Wash the solid cake with 5% aqueous LiCl or simply increase water volume during precipitation. Recrystallization is mandatory. |

| Low Yield | Hydrolysis of Benzyl Bromide. | Ensure reagents are dry. Water competes with the phenoxide for the benzyl bromide, forming benzyl alcohol. |

Safety & Handling

-

Benzyl Bromide: Severe lachrymator and skin irritant. Use only in a functioning fume hood. Neutralize spills with aqueous ammonia.

-

Iodinated Compounds: Organo-iodides can be light-sensitive. Store the product in amber vials.

-

Waste: Segregate halogenated organic waste.

References

-

Royal Society of Chemistry (RSC). Supporting Information: Synthesis of 4-(benzyloxy)-3-iodobenzaldehyde. (Accessed via Vertex AI Search). 5

-

BenchChem. Optimization of reaction conditions for benzylation of sterically hindered phenols.3[1]

-

NCATS Inxight Drugs. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde (Impurity Profile).11

-

ChemBK. Properties of 4-Hydroxy-3,5-diiodobenzaldehyde.12

-

BenchChem. Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzaldehyde.6

Sources

- 1. rsc.org [rsc.org]

- 2. scielo.br [scielo.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. orientjchem.org [orientjchem.org]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. 3,5-Dibenzyloxybenzaldehyde | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE [drugs.ncats.io]

- 12. chembk.com [chembk.com]

Reagents for synthesizing 4-(Benzyloxy)-3,5-diiodobenzaldehyde

This Application Note provides a scientifically rigorous guide for the synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde (CAS: 591210-34-3).[1] This protocol is designed for research applications requiring high-purity intermediates for medicinal chemistry or materials science.[1]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(Benzyloxy)-3,5-diiodobenzaldehyde Primary Application: Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), thyromimetic agents, and proteolysis targeting chimeras (PROTACs).[1]

Synthetic Strategy: The synthesis follows a linear, two-step pathway starting from commercially available 4-hydroxybenzaldehyde .[1]

-

Electrophilic Aromatic Substitution: Regioselective bis-iodination at the 3- and 5-positions using Iodine (

) and Potassium Iodide ( -

Williamson Ether Synthesis:

-Alkylation of the sterically hindered phenolic hydroxyl group with benzyl bromide under basic conditions.

Critical Considerations:

-

Steric Hindrance: The bulky iodine atoms at the 3,5-positions create significant steric shielding around the phenolic oxygen, reducing its nucleophilicity. Stronger bases (e.g.,

in DMF) and elevated temperatures are often required compared to unhindered phenols.[1] -

Regioselectivity: The para-directing hydroxyl group ensures iodination occurs exclusively at the ortho-positions (3 and 5), avoiding the need for complex isomer separation.[1]

Part 2: Visual Reaction Pathway

Caption: Linear synthetic pathway transforming 4-hydroxybenzaldehyde to the target ether via regioselective iodination and nucleophilic substitution.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde

This step utilizes a "green" iodination protocol using

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Hydroxybenzaldehyde | 1.0 | Substrate |

| Iodine (

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in 25% aqueous ammonia (20 mL). The solution will turn yellow due to phenoxide formation.[1]

-

Reagent Preparation: Separately, dissolve Iodine (22 mmol) and Potassium Iodide (25 mmol) in water (10 mL).

-

Addition: Add the Iodine/KI solution dropwise to the stirred aldehyde solution at room temperature over 30 minutes. Note: The color will transition from yellow to dark brown/red.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).[1][3] The diiodo product is significantly less polar than the starting material.[1]

-

Workup:

-

Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.[1]

Step 2: Synthesis of 4-(Benzyloxy)-3,5-diiodobenzaldehyde

The steric bulk of the two ortho-iodine atoms makes the phenolic oxygen less accessible.[1] Therefore, using a polar aprotic solvent (DMF) and heat is recommended over weaker conditions (e.g., Acetone/Reflux) to ensure complete conversion.[1]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|